(S)-2-Amino-7-methyloctanoic acid
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Overview
Description
(S)-2-Amino-7-methyloctanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-7-methyloctanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 7-methyloctanoic acid and an appropriate amine source. The reaction typically involves the formation of an amide intermediate, followed by hydrolysis to yield the desired amino acid. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-7-methyloctanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized amino acids.
Scientific Research Applications
(S)-2-Amino-7-methyloctanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in peptide-based therapies.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-7-methyloctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Amino-7-methyloctanoic acid include other amino acids with similar structural features, such as:
- (S)-2-Amino-6-methylheptanoic acid
- (S)-2-Amino-8-methylnonanoic acid
- (S)-2-Amino-7-ethylheptanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific carbon chain length and the position of the methyl group
Properties
CAS No. |
31873-00-4 |
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Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(2S)-2-amino-7-methyloctanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
XFGWQYYDOWONQJ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)CCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)CCCCC(C(=O)O)N |
Origin of Product |
United States |
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